N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine
Description
N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine is a tertiary amine featuring a dimethylamino group attached to a benzyl backbone substituted with a piperidinyl moiety at the para position. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Its applications span drug discovery, particularly in kinase inhibition (e.g., AuroraA kinase) and as a ligand in catalytic systems (e.g., atom transfer radical polymerization) . The piperidinyl group contributes to conformational flexibility, while the dimethylamino moiety enhances lipophilicity and electronic effects, critical for binding affinity and selectivity .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-12-6-8-13(9-7-12)14-5-3-4-10-15-14/h6-9,14-15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYXWYHLHCVKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine typically involves the reaction of 4-(2-piperidinyl)benzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher production volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanone, while reduction may produce this compound derivatives.
Scientific Research Applications
N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)Phenyl)Imidazo[2,1-b]Thiazol-5-yl)Methanamine (6a)
- Key Features: Incorporates an imidazo[2,1-b]thiazole ring substituted with a methylsulfonylphenyl group and a dimethylaminoethyl chain at C-3.
- Activity: Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with a selectivity index of 313.7 over COX-1. The dimethylamino group enhances both potency and selectivity compared to bulkier amines (e.g., morpholino or piperazinyl derivatives) .
- Mechanistic Insight: Molecular docking studies suggest the dimethylamino group stabilizes interactions with COX-2’s hydrophobic pocket, while the methylsulfonyl group aligns with the enzyme’s secondary binding site .
N,N-Dimethyl-1-[4-(Trifluoromethyl)Phenyl]Ethan-1-Amine (Precursor to 1i)
- Key Features : Features a trifluoromethylphenyl group instead of a piperidinyl-substituted phenyl ring.
- Activity : Used to synthesize ammonium triflate salts for catalytic applications. The electron-withdrawing trifluoromethyl group increases electrophilicity, facilitating its use in silylation reactions .
- Comparison : Unlike the piperidinyl analogue, this compound lacks conformational flexibility, limiting its utility in biological systems but enhancing reactivity in synthetic chemistry .
N,N-Dimethyl-(2-(Diphenylphosphino)Phenyl)-Methanamine (DMDPM)
- Key Features: Contains a diphenylphosphino group adjacent to the dimethylamino-benzyl scaffold.
- Application: Functions as a ligand in iron-mediated atom transfer radical polymerization (ATRP). The dimethylamino group modulates electron density, improving catalytic efficiency, while the phosphino moiety coordinates with metal centers .
- Contrast : The absence of a piperidinyl group reduces steric hindrance, favoring catalytic applications over receptor binding .
Substituent Effects on Pharmacological Properties
The table below summarizes how structural variations influence activity and selectivity:
Physicochemical and Pharmacokinetic Comparisons
- Selectivity: Dimethylamino-substituted compounds (e.g., 6a) show higher selectivity for COX-2 over COX-1 than bulkier amines due to reduced steric clashes .
- Synthetic Utility: Boronic ester derivatives (e.g., 4-((N,N-dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride) highlight the adaptability of the dimethylamino-benzyl scaffold in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a piperidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 246.35 g/mol. The structural configuration contributes to its unique reactivity and biological properties.
This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors. Notably, it has been shown to bind to:
- Dopamine Receptors : Influencing dopaminergic signaling pathways, which are crucial in the treatment of neurological disorders.
- Serotonin Receptors : Modulating serotonin levels, potentially impacting mood and anxiety disorders.
- Cholinergic Receptors : Affecting acetylcholine pathways, relevant in cognitive function and memory.
The compound's ability to modulate these receptors suggests its potential utility in treating conditions such as depression, anxiety, and neurodegenerative diseases.
Biological Activity
Research indicates that this compound possesses notable antimicrobial and antiviral properties. Its mechanism may involve disrupting cellular processes in pathogens or modulating host immune responses.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including resistant strains. The following table summarizes key findings from recent studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Mycobacterium tuberculosis | 64 µg/mL |
Antiviral Activity
Preliminary studies have suggested antiviral effects against certain viruses, although detailed mechanisms remain under investigation. Future research is needed to elucidate these pathways fully.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neurological Disorders : A study investigated the efficacy of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
- Pain Management : Research has explored its analgesic properties, showing that it may provide pain relief comparable to established analgesics but with a potentially shorter duration of action. This characteristic could be beneficial in acute pain management scenarios.
- Antimicrobial Resistance : A recent investigation focused on its effectiveness against multidrug-resistant bacterial infections. The compound demonstrated promising results, warranting further exploration as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
